3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a tetrahydrofuran moiety, and an oxadiazole ring
Preparation Methods
The synthesis of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.
Nitration: The pyrazole ring is then nitrated to introduce the nitro group.
Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.
Coupling reactions: The final step involves coupling the pyrazole and oxadiazole rings with the tetrahydrofuran moiety under specific reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
Chemical Reactions Analysis
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with nucleophilic sites on proteins or DNA. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds include other pyrazole and oxadiazole derivatives, such as:
3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activity.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A heat-resistant explosive with high thermal stability.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Used in the design of new energetic materials.
The uniqueness of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C12H14N6O5 |
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Molecular Weight |
322.28 g/mol |
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C12H14N6O5/c19-11(13-5-9-2-1-3-22-9)12-15-10(16-23-12)7-17-6-8(4-14-17)18(20)21/h4,6,9H,1-3,5,7H2,(H,13,19) |
InChI Key |
NHHXLXNEQRACGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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